molecular formula C14H9ClF3NO B3034411 (2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone CAS No. 1714272-95-3

(2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone

Cat. No.: B3034411
CAS No.: 1714272-95-3
M. Wt: 299.67 g/mol
InChI Key: ZTFOVLKWXIKMIP-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone, also known as 2-Amino-5-trifluoromethylphenyl-2-chlorophenylmethanone, is a synthetic compound that has been studied for its potential use in various scientific applications. It is a colorless, crystalline solid with a molecular weight of 339.1 g/mol and a melting point of 189-191°C. 2-Amino-5-(trifluoromethyl)phenyl)(2-chlorophenyl)methanone has been studied for its ability to act as a reagent for the synthesis of various compounds, as well as for its potential as a drug in the treatment of various diseases.

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • Shahana and Yardily (2020) synthesized novel compounds including variations of the given chemical structure, characterizing them using UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. They focused on the structural optimization and theoretical vibrational spectra using density functional theory calculations (Shahana & Yardily, 2020).
  • Molecular Docking and Antibacterial Activity Analysis :

    • The study by Shahana and Yardily (2020) also conducted molecular docking using Hex 8.0 to understand the antibacterial activity of the compound, indicating a potential application in the development of antibacterial agents (Shahana & Yardily, 2020).
  • Synthesis of Fe (III) Complex :

    • A study by Mini et al. (2013) detailed the synthesis of an Fe (III) complex with an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone, contributing to the understanding of coordination chemistry and potential applications in material sciences (Mini et al., 2013).
  • Crystal and Molecular Structures Analysis :

    • Kubicki et al. (2012) reported the crystal and molecular structures of 2-aminothiophene derivatives related to the compound , which can have implications in the field of crystallography and molecular modeling (Kubicki et al., 2012).
  • Novel Poly(amide-ether)s Synthesis :

    • Ghaemy et al. (2013) synthesized new poly(amide-ether)s bearing imidazole pendants, including derivatives of the compound, contributing to the field of polymer science and material engineering (Ghaemy et al., 2013).
  • Design and Synthesis of Memory Devices :

    • Tan et al. (2017) used a derivative of the compound in the synthesis of hyperbranched polyimide for memory devices, indicating its potential in the development of electronic materials and devices (Tan et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

[2-amino-5-(trifluoromethyl)phenyl]-(2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-11-4-2-1-3-9(11)13(20)10-7-8(14(16,17)18)5-6-12(10)19/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFOVLKWXIKMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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